Adamantane, 1-thiocyanatomethyl-
Overview
Description
Adamantane, 1-thiocyanatomethyl- is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields, including pharmaceuticals, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-thiocyanatomethyl- typically involves the introduction of a thiocyanatomethyl group to the adamantane core. One common method is the reaction of 1-haloadamantane with potassium thiocyanate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of Adamantane, 1-thiocyanatomethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-thiocyanatomethyl- undergoes various chemical reactions, including:
Oxidation: The thiocyanatomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanatomethyl group to a methyl group.
Substitution: The thiocyanatomethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Adamantane, 1-thiocyanatomethyl- can yield sulfoxides or sulfones, while reduction can produce methyladamantane derivatives.
Scientific Research Applications
Adamantane, 1-thiocyanatomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Adamantane derivatives, including Adamantane, 1-thiocyanatomethyl-, are investigated for their potential therapeutic properties, such as antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Adamantane, 1-thiocyanatomethyl- involves its interaction with specific molecular targets and pathways. The thiocyanatomethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and use in drug delivery systems.
1-Haloadamantane: A precursor in the synthesis of Adamantane, 1-thiocyanatomethyl-.
1-Hydroxyadamantane: Another derivative with different reactivity and applications.
Uniqueness
Adamantane, 1-thiocyanatomethyl- is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-adamantylmethyl thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDYBLPYRKRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CSC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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